molecular formula C9H11IN2O4 B6289274 diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate CAS No. 190263-21-9

diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B6289274
CAS No.: 190263-21-9
M. Wt: 338.10 g/mol
InChI Key: DFKMPVJAHWHZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Core in Modern Organic Synthesis

The pyrazole scaffold is a privileged structure in modern organic synthesis, primarily due to its prevalence in a wide array of biologically active molecules. doaj.orgnih.gov Its unique electronic properties, arising from the presence of two nitrogen atoms, confer upon it a stable aromatic character and the ability to act as both a hydrogen bond donor and acceptor. This amphoteric nature is a significant advantage from a synthetic perspective, allowing for the facile introduction of various functional groups. researchgate.net

The pyrazole ring is a key constituent in numerous pharmaceuticals, agrochemicals, and materials. nbinno.comnih.govlifechemicals.com For instance, pyrazole derivatives are found in drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nbinno.com The synthetic versatility of the pyrazole core allows chemists to construct complex molecular architectures with tailored biological and physical properties. mdpi.com

Overview of Functionalized Pyrazole Scaffolds in Chemical Research

The functionalization of the pyrazole scaffold is a central theme in contemporary chemical research, as the introduction of different substituents dramatically influences the molecule's properties and reactivity. nih.gov Common functionalization strategies include N-alkylation, N-arylation, and substitution at the carbon atoms of the ring. These modifications are crucial for modulating the biological activity and physicochemical characteristics of pyrazole-containing compounds. doaj.org

Functionalized pyrazoles serve as versatile building blocks in the synthesis of more complex heterocyclic systems. chim.it The ability to introduce a variety of functional groups, such as halogens, esters, and amines, onto the pyrazole ring makes it a valuable platform for the development of new synthetic methodologies and the construction of novel molecular entities. beilstein-journals.org

Contextualizing Halogenated Pyrazoles within Advanced Synthetic Methodologies

Halogenated pyrazoles, particularly iodo-pyrazoles, are highly valuable intermediates in advanced synthetic methodologies. researchgate.netbeilstein-archives.org The carbon-halogen bond in these compounds provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. mdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simple precursors.

The regioselective introduction of a halogen atom onto the pyrazole ring is a key challenge and an area of active research. researchgate.netresearchgate.net The position of the halogen significantly influences the reactivity of the pyrazole derivative and the outcome of subsequent transformations. The development of efficient and selective halogenation methods is therefore crucial for expanding the synthetic utility of this class of compounds. beilstein-archives.org

Specific Relevance of Pyrazole-3,4-dicarboxylate Architectures as Synthetic Intermediates

Pyrazole-3,4-dicarboxylates are a class of functionalized pyrazoles that have garnered significant attention as versatile synthetic intermediates. nih.govscirp.org The presence of two ester groups at adjacent positions on the pyrazole ring offers multiple sites for chemical modification. These ester functionalities can be hydrolyzed to the corresponding dicarboxylic acids, which can then be converted into a variety of other functional groups. rsc.org

Furthermore, the ester groups can be selectively reduced or can participate in condensation reactions, providing access to a wide range of fused heterocyclic systems. rsc.org The pyrazole-3,4-dicarboxylate scaffold is a valuable precursor for the synthesis of pyrazolo[3,4-b]pyridines and other fused pyrazole derivatives, which are of interest for their potential biological activities. chim.itacs.org The combination of the pyrazole core with the dicarboxylate functionality creates a powerful synthetic tool for the construction of diverse and complex molecular architectures. rsc.org

Interactive Data Table: Properties of Related Pyrazole Derivatives

Compound NameMolecular FormulaKey FeaturesReference
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylateC13H12N2O4Phenyl substitution at N1, dimethyl ester nih.gov
Diethyl 1H-pyrazole-3,5-dicarboxylateC9H12N2O4Diethyl ester at C3 and C5 nih.gov
Ethyl 5-amino-1H-pyrazole-4-carboxylateC6H9N3O2Amino group at C5, ethyl ester at C4 researchgate.net
Methyl 4-formylpyrazole-3-carboxylateC6H6N2O3Formyl group at C4, methyl ester at C3 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c1-3-15-8(13)5-6(9(14)16-4-2)11-12-7(5)10/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMPVJAHWHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Diethyl 5 Iodo 1h Pyrazole 3,4 Dicarboxylate and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, several logical disconnections can be proposed to devise synthetic routes.

C–I Bond Disconnection: The most straightforward disconnection is at the C5-I bond. This suggests that the pyrazole (B372694) core, diethyl 1H-pyrazole-3,4-dicarboxylate, could be a key intermediate, which would undergo a subsequent iodination reaction to yield the final product. This is a common strategy for halogenating heterocyclic systems. researchgate.net

[3+2] Cycloaddition Disconnection: A powerful approach for forming five-membered rings is through [3+2] cycloaddition. Disconnecting the N1–N2 and C3–C4 bonds suggests a reaction between a three-atom component (a 1,3-dipole) and a two-atom component. A highly effective route involves the reaction of a diazo compound, acting as the N-N-C component, with an alkyne. Specifically, this points to diethyl acetylenedicarboxylate (B1228247) as the C2 component and an iodinated diazo species or, more practically, diazomethane (B1218177) followed by iodination. nih.govrsc.org

Cyclocondensation Disconnection: The classic Knorr pyrazole synthesis involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govresearchgate.net Disconnecting the two C–N bonds of the pyrazole ring reveals hydrazine and a 1,3-dicarbonyl equivalent as precursors. For the target molecule, the required precursor would be a derivative of diethyl 2,3-dioxobutanedioate, which would cyclize with hydrazine to form the pyrazole-3,4-dicarboxylate core.

These primary disconnections form the basis for the main synthetic strategies discussed in the following sections.

Disconnection Strategy Key Bonds Broken (Retrosynthetically) Resulting Precursors/Intermediates
Late-Stage HalogenationC5–IDiethyl 1H-pyrazole-3,4-dicarboxylate + Iodinating Agent
[3+2] CycloadditionN1–N2, C3–C4Diethyl acetylenedicarboxylate + Diazo Compound
CyclocondensationN2–C3, N1–C5Hydrazine + Diethyl 2,3-dioxobutanedioate derivative

De Novo Pyrazole Ring Formation Strategies

De novo synthesis involves the construction of the pyrazole ring from acyclic precursors. These methods are highly versatile and allow for the introduction of a wide array of substituents.

Cyclocondensation is one of the most fundamental and widely used methods for pyrazole synthesis, involving the reaction of a binucleophile with a bielectrophile, typically with the elimination of water.

The reaction of hydrazine or its derivatives with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry. mdpi.comnih.gov This method is straightforward and efficient for producing a wide range of polysubstituted pyrazoles. nih.gov The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto a carbonyl group, followed by cyclization and dehydration to form the aromatic pyrazole ring.

When unsymmetrical 1,3-diketones are used with substituted hydrazines, the reaction can produce a mixture of two regioisomers. mdpi.comnih.gov However, reaction conditions can be tuned to favor one isomer. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can improve regioselectivity compared to traditional protic solvents like ethanol (B145695). nih.gov

To construct the specific 3,4-dicarboxylate pattern of the target molecule, a specialized 1,3-dicarbonyl precursor is required. The reaction would involve hydrazine hydrate (B1144303) and a compound like diethyl 2,3-dioxobutanedioate or a synthetic equivalent.

Table 2.2.1.1: Examples of 1,3-Dicarbonyl Systems in Pyrazole Synthesis

1,3-Dicarbonyl Precursor Hydrazine Derivative Resulting Pyrazole Core Reference
1,3-Diketones (e.g., acetylacetone) Hydrazine Hydrate 3,5-Dimethylpyrazole mdpi.com
β-Ketoesters (e.g., ethyl acetoacetate) Phenylhydrazine 3-Methyl-1-phenyl-5-pyrazolone mdpi.com

Dialkyl acetylenedicarboxylates are highly versatile building blocks in heterocyclic synthesis due to their electrophilic triple bond. They are particularly useful for constructing pyrazole-3,4-dicarboxylates via [3+2] cycloaddition reactions with diazo compounds. rsc.orgresearchgate.net

A direct and efficient route to the core of the target molecule involves the reaction of diazomethane with diethyl acetylenedicarboxylate (DEAD). This reaction proceeds readily to form diethyl 1H-pyrazole-3,4-dicarboxylate. This intermediate can then be subjected to iodination using various reagents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, to install the iodine atom at the C5 position.

Another advanced strategy involves the cycloaddition of sydnones with alkynes. mdpi.com For example, the reaction of a sydnone (B8496669) with an iodo-substituted alkyne could potentially form the 5-iodopyrazole ring system in a single step, although this is a less common approach. mdpi.com

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single synthetic operation. mdpi.combeilstein-journals.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR strategy involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield tetrasubstituted pyrazoles. beilstein-journals.org Another four-component reaction involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can lead to complex fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com

While a direct MCR for this compound is not prominently reported, the principles can be applied. A hypothetical MCR could involve the reaction of glyoxylic acid esters, a second carbonyl component, and hydrazine, followed by iodination. The versatility of MCRs makes them a powerful tool for creating libraries of diverse pyrazole analogs. acs.orgrsc.org

Transition metal catalysis provides powerful and often highly selective methods for C-C and C-N bond formation. nih.gov In pyrazole synthesis, transition metals can catalyze cycloaddition reactions, offering access to complex structures under mild conditions. mdpi.com

A notable example is the titanium-catalyzed multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium-imido complex. nih.govnih.gov This oxidative coupling process involves the formation of a diazatitanacycle intermediate, which is then oxidized to yield the aromatic pyrazole ring. nih.gov

Copper and palladium catalysts are also widely used. For instance, copper can catalyze the N-arylation of pyrazoles in a one-pot fashion, combining the cyclization of an enaminone with hydrazine and a subsequent Ullmann coupling with an aryl halide. nih.gov While often used for functionalizing a pre-formed pyrazole ring, these catalytic systems can also be integrated into tandem reactions that first form the ring and then modify it. Rhodium and ruthenium catalysts are also employed, particularly in facilitating [3+2] cycloadditions between diazo compounds and alkynes, providing a controlled and efficient route to the pyrazole core. nih.gov

Table 2.2.3: Examples of Transition Metals in Pyrazole Synthesis

Catalyst Reaction Type Reactants Significance Reference
Ti Complexes Multicomponent Coupling Alkyne, Nitrile, Ti-imido complex Forms highly substituted pyrazoles from simple precursors. nih.govnih.gov
Cu Salts Condensation/Ullmann Coupling Enaminone, Hydrazine, Aryl Halide One-pot synthesis of N-arylpyrazoles. nih.gov
Pd Complexes Ring-opening/Cycloaddition 2H-Azirine, Hydrazone Access to polysubstituted pyrazoles. organic-chemistry.org

Cyclocondensation Reactions for Pyrazole Ring Assembly

Targeted Functionalization and Iodination Strategies for the Pyrazole Core

The synthesis of specifically substituted pyrazoles like this compound requires precise control over the introduction of functional groups onto the heterocyclic core. This involves strategic iodination and the carefully orchestrated placement of dicarboxylate moieties.

Regioselective Iodination of Pyrazole Precursors

Achieving regioselectivity in the iodination of the pyrazole ring is crucial for the synthesis of specific isomers. The position of iodination is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole core.

Direct iodination of pyrazoles can be accomplished using various reagents and conditions. Common methods employ elemental iodine under oxidative conditions or the use of N-iodosuccinimide (NIS). nih.gov A key strategy for controlling regioselectivity involves the choice of reaction pathway. For instance, in the case of 1-aryl-3-CF3-1H-pyrazoles, treatment with n-BuLi followed by the addition of elemental iodine leads exclusively to the 5-iodo derivatives. nih.gov Conversely, employing a ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated reaction with I2 results in the formation of the isomeric 4-iodides in a highly regioselective manner. nih.gov

Alternative green methods for the 4-iodination of pyrazoles have been developed using a system of iodine and hydrogen peroxide in water, with water being the only by-product. researchgate.net Another approach utilizes potassium iodate (B108269) (KIO3) as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions. researchgate.netresearchgate.net A novel and convenient method for the iodination of pyrazole derivatives involves the in-situ formation of nitrogen triiodide, which serves as an effective C–I bond-forming agent. sciforum.net

The choice of iodinating agent and reaction conditions can be summarized as follows:

Reagent/ConditionPosition of IodinationReference
n-BuLi, then I₂C-5 nih.gov
I₂ / Ceric Ammonium Nitrate (CAN)C-4 nih.gov
I₂ / H₂O₂ in waterC-4 researchgate.net
KIO₃ / (PhSe)₂C-4 researchgate.netresearchgate.net
Nitrogen Triiodide (in situ)C-I bond formation sciforum.net

Introduction and Manipulation of Dicarboxylate Moieties

The pyrazole-3,4-dicarboxylate framework is a common structural motif, and several synthetic routes have been established for its creation. A prevalent method is the 1,3-dipolar cycloaddition reaction. For example, novel pyrazole-3,4-dicarboxylates can be synthesized by the reaction of N-aryl-C-ethoxycarbonyl nitrile imines with ethyl cyanoacetate. scirp.org Another approach involves the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives starting from 3-aryl sydnones. nih.gov

The synthesis of 3,4-dicarbonyl-substituted pyrazoles can also be achieved from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides through an iodine-promoted cascade reaction. rsc.org Once the dicarboxylic acid or its ester form is established, these functional groups can be further manipulated. For instance, pyrazole-3,4-dicarboxylic acid can be converted to its corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of various pyrazole-3,4-dicarboxamides by reacting with primary and secondary sulfonamides. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign protocols. The synthesis of pyrazole derivatives has been a fertile ground for the application of green chemistry principles, including the use of alternative reaction media, energy sources, and catalytic systems.

Application of Solvent-Free and Aqueous Reaction Conditions

Moving away from volatile and often toxic organic solvents is a primary goal of green chemistry. Numerous methods for pyrazole synthesis now utilize solvent-free or aqueous conditions. nih.gov

Solvent-free syntheses of pyrazole derivatives have been reported, for example, through the reaction of hydrazines with 1,3-diketones in the presence of an organic ionic salt at room temperature. tandfonline.com Multicomponent reactions, which enhance efficiency by combining several steps without isolating intermediates, are particularly well-suited to solvent-free conditions. rsc.orgias.ac.in One-pot, multicomponent approaches have been used to create coumarin-functionalized pyrazoles using a magnetic nanoparticle catalyst under solvent-free conditions, notable for their simplicity and short reaction times. rsc.org

Water, as a non-toxic and readily available solvent, is an ideal medium for green synthesis. thieme-connect.com An environmentally friendly and efficient aqueous synthesis of pyrazoles has been documented via the condensation of hydrazines or hydrazides with 1,3-diketones, using Amberlyst-70 as a recyclable, heterogeneous catalyst. mdpi.com Iodine-catalyzed reactions, such as the synthesis of 9-sulfenylphenanthrenes, have also been successfully performed in water with hydrogen peroxide as a green oxidant. rsc.org

MethodCatalyst/ConditionsKey AdvantageReference
Solvent-Free CondensationTetrabutylammonium bromideRoom temperature, no solvent tandfonline.com
Solvent-Free Multicomponent ReactionSrFe₁₂O₁₉ magnetic nanoparticlesHigh product yields, short reaction time rsc.org
Aqueous CondensationAmberlyst-70Recyclable catalyst, simple workup mdpi.com
Aqueous Multicomponent ReactionCetyltrimethylammonium bromide (CTAB)Environmentally friendly thieme-connect.com

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgacs.org This technique is a cornerstone of green chemistry, providing an efficient method for energy transfer directly to the reacting molecules. nih.gov

The synthesis of a wide variety of pyrazole derivatives has been successfully achieved using microwave assistance, frequently in combination with solvent-free conditions. mdpi.comresearchgate.net For instance, novel 5-amino-1H-pyrazole derivatives have been prepared in high yields from furan-2-carbohydrazide (B108491) compounds under microwave irradiation. tandfonline.com This method offers significant advantages in terms of efficiency and reduced environmental impact. acs.orgnih.gov The synergy of microwave heating and green chemistry principles provides a robust platform for the rapid and sustainable production of complex heterocyclic molecules. nih.gov

Catalytic Methodologies (e.g., Photo-redox Catalysis, Organocatalysis)

The development of novel catalytic systems is at the forefront of sustainable synthesis, aiming to replace stoichiometric reagents with more efficient and selective catalytic alternatives.

Photo-redox catalysis utilizes visible light to initiate chemical transformations, offering a mild and environmentally friendly alternative to traditional methods that may require harsh conditions. Photocatalytic C-H iodination of various electron-rich heterocycles, including pyrazoles, has been demonstrated, showcasing a benign protocol for functionalization. researchgate.net

Organocatalysis , which uses small organic molecules as catalysts, has gained prominence as a green alternative to metal-based catalysts. chemistryviews.org A general and highly regioselective organocatalytic [3+2] cycloaddition between carbonyl compounds and diazoacetates has been developed using secondary amines as simple and inexpensive catalysts to produce substituted pyrazoles. nih.gov This reaction proceeds efficiently at room temperature. nih.gov In another example, a robust one-pot, three-component reaction to synthesize 1,3-diarylallylidene pyrazolones is catalyzed by a pyrrolidine-benzoic acid salt. acs.org Interestingly, simple pyrazoles themselves have been shown to function as efficient bifunctional organocatalysts in the carboxylation of alkynes with CO₂. rsc.org

Other catalytic approaches include an iodine-mediated cascade strategy for synthesizing amino pyrazole thioether derivatives without the need for metal catalysts. acs.org Furthermore, ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of hydrazines offers a novel route to 1,4-disubstituted pyrazoles, overcoming some limitations of conventional cyclocondensation methods. organic-chemistry.org

Protecting Group Strategies for the Pyrazole N-H Moiety

The protection of the pyrazole N-H is crucial for synthetic maneuvers that are incompatible with an acidic proton. The selection of an appropriate protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. For pyrazole systems, particularly those intended for further functionalization like cross-coupling reactions, N-alkylation strategies using groups such as ethoxyethyl (EtOEt) and tert-butoxycarbonyl (Boc) are commonly employed.

Utilization of N-Alkylation (e.g., Ethoxyethyl, Boc) for Synthetic Maneuvers

N-alkylation of the pyrazole ring serves to temporarily replace the acidic N-H proton with a stable, non-reactive group. This modification is instrumental in preventing the pyrazole from acting as a ligand for transition metals in cross-coupling reactions or from being deprotonated by strong bases, which could lead to complex reaction mixtures.

The ethoxyethyl (EtOEt) group is a valuable protecting group for the pyrazole nitrogen, particularly when subsequent reactions involve organometallic reagents. It is typically introduced by reacting the N-H pyrazole with ethyl vinyl ether, often under acidic catalysis with an acid like trifluoroacetic acid (TFA). This method has been successfully applied to various substituted 3-iodo-1H-pyrazoles, yielding the N-protected derivatives in good to excellent yields. For instance, the protection of ethyl 3-iodo-1H-pyrazole-4-carboxylate with ethyl vinyl ether proceeds efficiently, demonstrating the compatibility of this method with ester functionalities on the pyrazole ring.

One of the key advantages of the EtOEt group is its stability in the presence of organolithium compounds, a condition where the Boc group has been found to be insufficiently stable. This stability allows for synthetic maneuvers such as metal-halogen exchange followed by reaction with electrophiles. Furthermore, the N-ethoxyethyl protected iodo-pyrazoles are excellent substrates for Sonogashira cross-coupling reactions, enabling the introduction of alkynyl substituents at the 4-position.

Table 1: N-Ethoxyethyl (EtOEt) Protection of Substituted 1H-Pyrazoles

Starting Material Reagents and Conditions Product Yield (%)
Ethyl 3-iodo-1H-pyrazole-4-carboxylate Ethyl vinyl ether, TFA, CH₂Cl₂ Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate 43
4-Bromo-3-iodo-1H-pyrazole Ethyl vinyl ether, TFA, CH₂Cl₂ 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole 77
3,4-Diiodo-1H-pyrazole Ethyl vinyl ether, TFA, CH₂Cl₂ 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole 92
3-Iodo-1H-pyrazole Ethyl vinyl ether, TFA, CH₂Cl₂ 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole 95

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the pyrazole N-H. It is easily introduced by treating the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is known for its stability under a variety of non-acidic conditions, making it suitable for many synthetic transformations. However, its lability under both strongly acidic and some basic or nucleophilic conditions, as well as its instability in the presence of certain organometallic reagents, can limit its application in some synthetic routes involving pyrazoles.

Selective Deprotection Methodologies

The removal of the protecting group is a critical final step in the synthetic sequence to yield the target N-H pyrazole. The deprotection conditions must be mild enough to avoid the degradation of the desired product.

The ethoxyethyl group is typically removed under mild acidic conditions. The acid-catalyzed hydrolysis of the acetal (B89532) linkage regenerates the N-H pyrazole. This process is reversible, and the removal of the volatile ethyl vinyl ether byproduct helps to drive the reaction to completion.

Deprotection of the Boc group from a pyrazole nitrogen can be achieved under various conditions. While it is classically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), milder and more selective methods have been developed. A notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature. arkat-usa.orgresearchgate.net This methodology has been shown to be highly efficient for the deprotection of N-Boc pyrazoles, providing the deprotected compounds in good to excellent yields. arkat-usa.orgresearchgate.net A key advantage of this method is its selectivity; it cleaves the N-Boc group from pyrazoles while leaving other sensitive groups, such as N-Boc protected primary amines and other N-Boc protected aromatic heterocycles like pyrroles and indoles, intact. arkat-usa.orgresearchgate.net This orthogonality is highly valuable in the synthesis of complex molecules. Other reported methods for N-Boc deprotection that may offer selectivity include the use of oxalyl chloride in methanol (B129727) or thermal conditions, which can sometimes differentiate between aryl and alkyl N-Boc groups. nih.govnih.gov

Table 2: Selective Deprotection of N-Boc Protected Pyrazoles with NaBH₄ in Ethanol

Substrate Time (h) Yield (%)
tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate 2.5 98
tert-Butyl 4-nitro-1H-pyrazole-1-carboxylate 2.5 96
tert-Butyl 3-(trifluoromethyl)-1H-pyrazole-1-carboxylate 2.5 95
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate 2.5 98

Data sourced from Gerokonstantis, D.-T., et al. (2020). arkat-usa.org

Reactivity and Transformational Chemistry of Diethyl 5 Iodo 1h Pyrazole 3,4 Dicarboxylate

Cross-Coupling Reactions at the C-5 Iodo-Position

The C-5 iodo-substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The general order of reactivity for aryl halides in these couplings is I > Br > Cl, making iodopyrazoles highly suitable substrates. wikipedia.org

Palladium catalysis is a cornerstone for the functionalization of heteroaryl halides, including iodopyrazoles. mdpi.com The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the heteroaryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov While specific examples for diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate are not detailed in the searched literature, the Suzuki-Miyaura coupling has been effectively applied to other halogenated pyrazole (B372694) systems to introduce aryl, heteroaryl, or styryl groups. nih.govrsc.org

For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, demonstrating the utility of this reaction for functionalizing the pyrazole core. rsc.org Another study showcased the efficient microwave-assisted Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with a range of boronic acids in an environmentally friendly water-ethanol solvent system. nih.gov These examples highlight the general applicability of the Suzuki-Miyaura reaction to pyrazole scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazole Derivatives Note: These examples utilize bromo-pyrazoles as analogs to demonstrate the reaction's feasibility.

Pyrazole SubstrateCoupling PartnerCatalystBaseSolventConditionsYieldReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMicrowave, 120 °C, 15 min74% nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one4-Biphenylboronic acidXPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMicrowave, 120 °C, 15 min79% nih.gov
4-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane80 °C, 16 h93% rsc.org

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The Sonogashira reaction has been successfully applied to various iodopyrazole derivatives. researchgate.net For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been selectively coupled with phenylacetylene (B144264) using typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in DMF] to produce the corresponding 4-(phenylethynyl)pyrazoles in good yields. researchgate.net This demonstrates the high reactivity of the iodo-substituent over the chloro-substituent in this type of coupling. The protection of the N-H group in 1H-pyrazole derivatives is often necessary during cross-coupling reactions, as the pyrazole nitrogen can act as a ligand for the transition metal catalyst. researchgate.net

Table 2: Examples of Sonogashira Coupling with Iodopyrazole Derivatives Note: These examples utilize different iodopyrazole isomers as analogs.

Pyrazole SubstrateAlkyneCatalyst SystemBaseSolventYieldReference
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFGood researchgate.net
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF87% researchgate.net
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylatePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF70% researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and broader functional group compatibility compared to nickel catalysts. wikipedia.org

While literature specifically detailing the Negishi coupling of this compound is scarce, related transformations on the pyrazole C-5 position have been reported. A Negishi-type reaction was employed for the synthesis of 5-arylpyrazole derivatives. semanticscholar.org In this approach, a 1-substituted-1H-pyrazole was first lithiated at the C-5 position and then transmetalated with zinc chloride to form the organozinc reagent in situ. This pyrazol-5-ylzinc chloride was then coupled with 3-chloro-5-trifluoromethyl-2-iodopyridine using a palladium catalyst to afford the desired 5-arylpyrazole product. semanticscholar.org This demonstrates the viability of forming a C-5 zinc reagent from a pyrazole and its subsequent use in a palladium-catalyzed cross-coupling reaction.

Table 3: Example of a Negishi-Type Coupling for a C-5 Functionalized Pyrazole

Pyrazole PrecursorReagentsCoupling PartnerCatalystProductYieldReference
1-Methyl-3-trifluoromethyl-1H-pyrazole1. n-BuLi 2. ZnCl₂3-Chloro-5-trifluoromethyl-2-iodopyridinePd(PPh₃)₄5-(3-Chloro-5-trifluoromethyl-2-pyridyl)-1-methyl-3-trifluoromethyl-1H-pyrazole~20% semanticscholar.org

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. libretexts.org A significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

The applicability of the Stille coupling to the C-5 position of the pyrazole ring has been demonstrated. semanticscholar.org To improve upon a low-yielding Negishi-type coupling, an alternative two-step Stille coupling route was developed. A 1-substituted pyrazole was lithiated at C-5 and subsequently quenched with tri-n-butyltin chloride to yield a 5-tri-n-butyltin-1H-pyrazole derivative. This organostannane was then successfully coupled with an iodopyridine in the presence of dichlorobis(triphenylphosphine)palladium(II) to give the 5-arylpyrazole product in a significantly improved yield. semanticscholar.org

Table 4: Example of a Stille Coupling for a C-5 Functionalized Pyrazole

Organostannane ReagentCoupling PartnerCatalystProductYieldReference
1-Methyl-3-trifluoromethyl-5-(tri-n-butylstannyl)-1H-pyrazole3-Chloro-5-trifluoromethyl-2-iodopyridinePdCl₂(PPh₃)₂5-(3-Chloro-5-trifluoromethyl-2-pyridyl)-1-methyl-3-trifluoromethyl-1H-pyrazole56% semanticscholar.org

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. youtube.com The reaction typically proceeds with the addition of a base and results in a substituted alkene. libretexts.org While intermolecular Heck reactions are common, intramolecular versions are particularly powerful for constructing cyclic systems, often with high regioselectivity and stereoselectivity. princeton.edunih.gov

The Heck reaction is a viable method for the functionalization of iodopyrazoles. Although specific examples involving this compound were not found, studies on other iodopyrazole isomers demonstrate the reaction's utility. For example, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been examined, yielding 1-protected-4-alkenyl-1H-pyrazoles. youtube.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving good yields and selectivity. youtube.com The palladium catalyst is tolerant of a wide range of organic functionalities, making the Heck reaction suitable for use in complex molecule synthesis. princeton.edu

Table 5: Representative Heck Reaction of an Analogous Iodopyrazole Note: This example utilizes a 4-iodopyrazole (B32481) as an analog.

Iodopyrazole SubstrateAlkeneCatalystLigandBaseSolventYieldReference
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂P(OEt)₃Et₃NDMF95% youtube.com

Palladium-Catalyzed Coupling Reactions

Transformations Involving the C-3 and C-4 Ester Groups

The diethyl ester functionalities at the C-3 and C-4 positions are amenable to a variety of classical ester transformations, providing pathways to acids, amides, and other ester derivatives.

The hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid, 5-iodo-1H-pyrazole-3,4-dicarboxylic acid, can be readily achieved under basic conditions. Alkaline hydrolysis, or saponification, is a standard procedure for converting esters to carboxylic acids. nih.gov The reaction typically involves heating the diester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in the presence of a co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility. nih.gov Following the complete hydrolysis of both ester groups, the reaction mixture is acidified to protonate the dicarboxylate salt, leading to the precipitation of the dicarboxylic acid. nih.gov

Table 2: General Conditions for Alkaline Hydrolysis of Pyrazole Diesters

ParameterCondition
Diester This compound
Base LiOH or KOH (≥ 2 equivalents)
Solvent THF/Water or Methanol/Water mixture
Temperature Room temperature to reflux
Work-up Acidification with aqueous HCl or NaHSO₄

Data compiled from analogous pyrazole ester hydrolyses. nih.gov

Transesterification allows for the conversion of the ethyl esters into other alkyl or aryl esters. This process is typically catalyzed by either an acid or a base. In a common procedure, the diethyl ester is heated in a large excess of the desired alcohol in the presence of a catalyst. The excess alcohol serves both as the reactant and the solvent, driving the equilibrium towards the product side. Catalysts can range from strong acids like sulfuric acid to bases like sodium alkoxides. Lipases are also known to catalyze transesterification reactions under milder conditions. acs.org

The ester groups can undergo nucleophilic acyl substitution with amines to form amides. A common strategy involves a two-step process: first, the hydrolysis of the diester to the dicarboxylic acid, followed by conversion to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This activated intermediate then readily reacts with a wide range of primary or secondary amines to yield the corresponding dicarboxamides. nih.gov

Alternatively, direct reaction of the diester with highly nucleophilic amines, such as hydrazine (B178648), can yield the corresponding dicarbohydrazide. This transformation is documented for dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylates, which react with hydrazine hydrate (B1144303) to form the dicarbohydrazide product. nih.gov

Table 3: Synthesis of Pyrazole-3,4-dicarboxamides

StepReagents & ConditionsProduct Type
1Diester + aq. NaOH/KOH → Dicarboxylic AcidDicarboxylic Acid
2aDicarboxylic Acid + SOCl₂ or (COCl)₂ → Diacyl ChlorideDiacyl Chloride
3aDiacyl Chloride + R¹R²NH → DicarboxamideDicarboxamide
2bDiester + Hydrazine Hydrate → DicarbohydrazideDicarbohydrazide

This table outlines synthetic pathways based on established methodologies for pyrazole carboxylates. nih.govnih.gov

The two ester groups at the C-3 and C-4 positions can be chemically modified. One important transformation is the reduction to the corresponding diol, 3,4-bis(hydroxymethyl)-5-iodo-1H-pyrazole. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. Research has shown that diethyl pyrazole-3,4-dicarboxylate can be reduced to 3,4-bishydroxymethylpyrazole, indicating this is a viable transformation for the iodo-substituted analog as well. rsc.org

Furthermore, selective derivatization of one ester group while leaving the other intact is a valuable synthetic strategy. Selective monohydrolysis of symmetric diesters can often be achieved by carefully controlling the reaction conditions, such as using a stoichiometric amount (or slightly less) of base at low temperatures. nih.govorganic-chemistry.org For diethyl dicarboxylates, using approximately one equivalent of NaOH or KOH in a mixed solvent system (e.g., THF/water) at 0 °C can favor the formation of the monoacid-monoester product. nih.govorganic-chemistry.org The slight difference in the electronic environment of the C-3 and C-4 positions may influence the regioselectivity of this reaction.

Reactivity at the Pyrazole N-1 Position

The nitrogen atom at the N-1 position of the pyrazole ring possesses a lone pair of electrons and an acidic proton, making it a site for electrophilic attack, particularly alkylation and acylation. mdpi.com For many subsequent transformations, especially metal-catalyzed cross-coupling reactions, protection of this N-H group is a necessary preliminary step. arkat-usa.org

N-alkylation is commonly achieved by treating the pyrazole with a base to generate the pyrazolate anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide or tosylate. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or THF. nih.gov

Alternatively, N-alkylation can be performed under acidic conditions using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst like camphorsulfonic acid. mdpi.com Protecting groups are also frequently installed at the N-1 position. For instance, the N-H group of iodopyrazoles can be protected with an ethoxyethyl (EtOEt) group by reacting it with ethyl vinyl ether in the presence of a catalytic amount of acid. arkat-usa.org

Table 4: Conditions for N-1 Functionalization of Pyrazoles

Reaction TypeReagentsSolventProduct Type
N-Alkylation (Basic) 1. NaH or K₂CO₃2. Alkyl Halide (R-X)DMF/THFN-Alkyl Pyrazole
N-Alkylation (Acidic) R-OC(=NH)CCl₃, Camphorsulfonic AcidDCEN-Alkyl Pyrazole
N-Protection Ethyl vinyl ether, TFA (cat.)CH₂Cl₂N-Ethoxyethyl Pyrazole

This table summarizes common methods for the N-functionalization of pyrazole rings. mdpi.comarkat-usa.orgresearchgate.net

N-Alkylation and N-Arylation Reactions

The pyrazole ring contains an acidic proton on the nitrogen atom, which can be readily deprotonated by a suitable base to form a pyrazolide anion. This anion serves as a potent nucleophile in reactions with various electrophiles, allowing for the introduction of alkyl and aryl substituents at the N1 position.

Commonly, N-alkylation of pyrazoles is achieved under basic conditions. The pyrazole is first treated with a base such as sodium hydride (NaH) to generate the corresponding sodium pyrazolide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the N-alkylated product. The choice of solvent for these reactions is typically an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

While specific examples for this compound are not extensively documented in the reviewed literature, the general principles of pyrazole N-alkylation are well-established. For instance, the N-alkylation of various pyrazole derivatives has been successfully carried out using alkyl halides in the presence of a base.

Aryl groups can also be introduced at the N1 position, although this transformation often requires more specialized conditions, such as transition-metal-catalyzed cross-coupling reactions.

The regioselectivity of N-alkylation and N-arylation in unsymmetrical pyrazoles can be influenced by both steric and electronic factors of the substituents on the pyrazole ring. For this compound, the bulky iodo and ester groups may direct the incoming substituent to the less sterically hindered nitrogen.

Table 1: General Conditions for N-Alkylation of Pyrazole Derivatives (Analogous Reactions)

Alkylating AgentBaseSolventTemperatureProductReference
Methyl IodideNaHTHFRoom Temp.N-Methyl PyrazoleGeneral Knowledge
Ethyl BromideK₂CO₃DMF80 °CN-Ethyl PyrazoleGeneral Knowledge

Note: This table represents general conditions for pyrazole N-alkylation and may not be directly applicable to this compound without optimization.

N-Acylation Reactions

Similar to N-alkylation, the N-H proton of this compound can be readily acylated. This reaction typically involves treatment of the pyrazole with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. Common bases used for this purpose include triethylamine (B128534) or pyridine, which can also serve as the solvent.

N-acylation is a valuable transformation as the resulting N-acylpyrazoles can serve as activated acylating agents themselves or as protected intermediates in multi-step syntheses. The acyl group can often be removed under hydrolytic conditions, allowing for the regeneration of the N-H pyrazole.

For related heterocyclic systems like indazoles, regioselective N-acylation has been reported to initially provide the N2-acylated product, which can then isomerize to the more thermodynamically stable N1-acylindazole. A similar regiochemical outcome might be anticipated for unsymmetrical pyrazoles, although this is highly dependent on the specific substrate and reaction conditions.

Table 2: General Conditions for N-Acylation of Pyrazoles (Analogous Reactions)

Acylating AgentBaseSolventTemperatureProductReference
Acetyl ChlorideTriethylamineDichloromethane0 °C to Room Temp.N-Acetyl PyrazoleGeneral Knowledge
Acetic AnhydridePyridinePyridineRoom Temp.N-Acetyl PyrazoleGeneral Knowledge

Note: This table represents general conditions for pyrazole N-acylation and may not be directly applicable to this compound without optimization.

Other Functional Group Interconversions on the Pyrazole Ring

The iodine atom at the 5-position of the pyrazole ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive in these transformations than the corresponding bromides or chlorides. mdpi.com Prior to these coupling reactions, it is often necessary to protect the N-H group of the pyrazole to prevent side reactions. arkat-usa.org

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a powerful tool for the synthesis of substituted alkynes. N-protected iodo-pyrazoles have been shown to be excellent substrates for Sonogashira couplings, reacting with terminal acetylenes to afford the corresponding 4-alkynyl-pyrazoles. arkat-usa.orgclockss.orgumich.edu For example, 1-protected-4-iodo-1H-pyrazoles have been successfully coupled with various alkynes. clockss.org

Heck Reaction: The Heck-Mizoroki reaction allows for the substitution of a hydrogen atom in an alkene with an aryl or vinyl group from a halide or triflate. Studies on 1-protected-4-iodo-1H-pyrazoles have demonstrated their utility in Heck reactions with various alkenes, yielding 4-alkenyl-1H-pyrazoles. clockss.orgorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has been applied to 4-halo-1H-pyrazoles for the synthesis of 4-aminopyrazole derivatives. The choice of catalyst and reaction conditions can be crucial, and both palladium and copper-based catalytic systems have been employed for the amination of 4-halo-1H-1-tritylpyrazoles. nih.govresearchgate.netresearchgate.net

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Analogous Iodo-Pyrazoles

Reaction TypePyrazole Substrate (Analogue)Coupling PartnerCatalyst/LigandBaseSolventProductReference
Sonogashira1-Trityl-4-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene1-Trityl-4-(phenylethynyl)-1H-pyrazole clockss.org
Heck1-Trityl-4-iodo-1H-pyrazoleMethyl acrylatePd(OAc)₂/P(OEt)₃Et₃NDMFMethyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate clockss.org
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O3,5-Dinitro-4-phenyl-1H-pyrazole rsc.org
Buchwald-Hartwig4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂/tBuDavePhosNaOtBuToluene4-(Piperidin-1-yl)-1-trityl-1H-pyrazole nih.gov

Note: This table presents data from reactions on analogous pyrazole substrates to illustrate the potential reactivity of the iodo-group in this compound.

Derivatization and Analogue Synthesis Based on the Diethyl 5 Iodo 1h Pyrazole 3,4 Dicarboxylate Scaffold

Design and Synthesis of Substituted Pyrazole (B372694) Analogues

The carbon-iodine bond at the C5 position of the pyrazole ring is the most prominent site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of novel pyrazole analogues.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly effective for this purpose. nih.gov The Suzuki-Miyaura reaction, for instance, enables the formation of a carbon-carbon bond by coupling the iodopyrazole with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. This method is highly efficient for introducing aryl or heteroaryl groups at the C5 position. Similarly, the Sonogashira reaction facilitates the coupling of the iodopyrazole with a terminal alkyne, providing a direct route to 5-alkynylpyrazole derivatives. arkat-usa.org These alkynylpyrazoles are valuable intermediates themselves, capable of undergoing further transformations.

For these coupling reactions to be successful, it is often necessary to protect the N-H group of the pyrazole ring to prevent side reactions, as the pyrazole anion can act as a ligand for the transition metal catalyst. arkat-usa.org Common protecting groups include tert-Butoxycarbonyl (Boc) or 1-(ethoxyethyl) (EtOEt). umich.edu

Below is a table summarizing typical cross-coupling reactions applied to iodopyrazole scaffolds, which are directly analogous to the potential reactions of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate.

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Base5-Phenylpyrazole derivative~62% nih.gov
SonogashiraPhenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuI / Base5-(Phenylethynyl)pyrazole derivativeVaries arkat-usa.org

Incorporation into Complex Heterocyclic Systems and Fused Rings

The functional groups on the this compound scaffold are ideal starting points for the construction of fused heterocyclic systems. The two adjacent diethyl ester groups at positions C3 and C4 can be chemically modified to participate in cyclocondensation reactions, leading to the formation of new rings fused to the pyrazole core.

A common strategy involves the hydrolysis of the esters to form the corresponding dicarboxylic acid, followed by reaction with a binucleophile. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.netresearchgate.net This involves the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization.

Alternatively, the ester groups can be converted into other functionalities. For instance, reduction of one ester to an alcohol and conversion of the other to an amide could set the stage for an intramolecular cyclization to form a pyrazolo-lactone or -lactam. Syntheses of related fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines often rely on the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com The dicarboxylate scaffold can be envisioned as a precursor to these necessary starting materials through functional group interconversion.

The general synthetic routes to prominent fused pyrazole systems are outlined below.

Target Fused SystemKey Pyrazole PrecursorCo-reactantGeneral MethodReference
Pyrazolo[3,4-d]pyridazinePyrazole-3,4-dicarboxylateHydrazine Hydrate (B1144303)Cyclocondensation researchgate.net
Pyrazolo[3,4-b]pyridine5-Aminopyrazole1,3-Dicarbonyl CompoundCondensation/Cyclization nih.gov
Pyrazolo[3,4-b]quinoline5-Aminopyrazoleo-HalogenobenzaldehydeCondensation/Cyclization mdpi.com

Exploration of Structural Modifications for Enhanced Synthetic Utility

To fully exploit the synthetic potential of this compound, structural modifications are often employed to enhance its reactivity or to introduce new reaction pathways.

A primary modification is the protection of the pyrazole N1-proton. As mentioned, this is crucial for preventing interference in metal-catalyzed cross-coupling reactions. umich.edu The choice of protecting group is important; for example, the Boc group has been found to be unstable under certain conditions, making the ethoxyethyl (EtOEt) group a more robust alternative for reactions involving organolithium reagents or specific chromatographic analyses. umich.edu

Another key area of modification involves the transformation of the diethyl ester groups. These esters can be selectively hydrolyzed, reduced, or converted to amides. For example, conversion of the esters to pyrazole-4-carbaldehydes creates a versatile intermediate. nih.gov Aldehydes are valuable functional groups that can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensations to build complex side chains or to serve as an anchor for fusing new heterocyclic rings. nih.gov The selective reduction of one ester group over the other would also provide a powerful tool for creating dissymmetric molecules for further elaboration.

Regioselective Functionalization Studies for Diversification

Regioselectivity is a critical aspect of diversifying the this compound scaffold. The molecule possesses several distinct reactive sites: the N1-H, the C5-I, and the two ester groups at C3 and C4. Achieving selective reaction at one of these sites while leaving the others intact is key to controlled synthesis.

The most pronounced example of regioselectivity is the reaction at the C5-I bond. The high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions makes this position the primary target for introducing diversity. nih.gov This reaction proceeds selectively without affecting the N-H bond (if unprotected) or the ester groups under standard conditions.

Functionalization at the N1 position, such as N-alkylation or N-arylation, is also a common strategy for creating analogues. This reaction typically requires a base to deprotonate the pyrazole, followed by reaction with an alkyl or aryl halide. This can be performed selectively in the presence of the C-I bond, which is generally unreactive towards nucleophilic substitution.

The differential reactivity of the C3 and C4 ester groups presents a more significant challenge. Selective hydrolysis or modification of one ester in the presence of the other would require carefully controlled steric or electronic differentiation, which is not inherent in the parent molecule. However, once converted to a fused system, the regiochemistry of subsequent reactions on the newly formed ring becomes a new avenue for exploration. For instance, in the synthesis of 1,4-disubstituted vs. 1,3-disubstituted pyrazoles, the regioselectivity is often controlled by the specific catalytic system or the nature of the reactants used during the initial ring formation. acs.org

Advanced Spectroscopic and Structural Characterization of Derived Compounds

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an elemental composition, as the exact mass of a molecule is unique to its specific atomic makeup.

For pyrazole (B372694) derivatives, techniques like Electrospray Ionization (ESI) are often employed. In the characterization of various complex organic molecules, HRMS has been used to confirm calculated molecular formulas. For example, in the analysis of one compound, the calculated m/z for the sodium adduct [M+Na]⁺ was 338.1185, while the found value was 338.1183, confirming the molecular formula C₁₈H₂₁NO₂S. mpg.de Similarly, for another compound, the calculated value for C₁₆H₂₂O₄+Na was 301.1410, with the experimental value being 301.1409. mpg.de This level of accuracy provides high confidence in the elemental composition of newly synthesized derivatives, which is the foundational step before further structural analysis.

Table 1: Examples of HRMS Data for Molecular Formula Confirmation
Proposed FormulaIon TypeCalculated m/zFound m/zReference
C₁₈H₂₁NO₂S[M+Na]⁺338.1185338.1183 mpg.de
C₁₆H₂₂O₄[M+Na]⁺301.1410301.1409 mpg.de
C₂₀H₁₉O₃NS[M+Na]⁺376.0978376.0979 mpg.de

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, HSQC, HMBC, NOESY)

While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for assembling the complete molecular structure of complex pyrazole derivatives.

¹H and ¹³C NMR: These experiments identify the number and type of proton and carbon environments. For instance, in the characterization of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the ¹H NMR spectrum showed two singlets at δ 2.22 ppm and δ 3.84 ppm, corresponding to the two methyl groups. researchgate.netmdpi.com The ¹³C NMR provided signals for the methyl carbons and the three distinct pyrazole ring carbons. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different fragments of a molecule. For example, it can show the correlation from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring, helping to establish the substitution pattern. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and the conformation of molecules. researchgate.netresearchgate.net

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confirmation of the covalent structure of the derived compound.

Table 2: NMR Spectroscopic Data for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole in CDCl₃
NucleusChemical Shift (δ, ppm)AssignmentCoupling Constants (J, Hz)Reference
¹H2.22 (s, 3H)3-Me- researchgate.netmdpi.com
¹H3.84 (s, 3H)1-Me- researchgate.netmdpi.com
¹³C14.43-Me¹J = 128.3 researchgate.net
¹³C37.11-Me¹J = 141.1 researchgate.net
¹³C60.8C-4³J(C4,3-Me) = 4.3 researchgate.net
¹³C131.3C-5³J(C5,1-Me) = 2.4 researchgate.net
¹³C150.4C-3²J(C3,3-Me) = 6.9 researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule and, consequently, the positions of all atoms. For example, the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate was determined to be in the monoclinic space group P21/c, with two molecules in the asymmetric unit connected into a dimer via intermolecular hydrogen bonds. researchgate.net In another study on a complex pyrazole derivative, the compound C₂₂H₂₄ClN₃O₄ was found to crystallize in a triclinic system. nih.gov The data obtained from such an analysis includes the unit cell dimensions (a, b, c), angles (α, β, γ), and the volume of the unit cell, which are unique for a given crystalline solid. nih.gov This level of detail is unmatched by other analytical methods and is crucial for understanding intermolecular interactions like hydrogen bonding in the solid state. semanticscholar.org

Table 3: Example Crystal Data for a Pyrazole Derivative (C₂₂H₂₄ClN₃O₄)
ParameterValueReference
Crystal SystemTriclinic nih.gov
Space Group nih.gov
a (Å)8.5210 (5) nih.gov
b (Å)10.7809 (6) nih.gov
c (Å)11.2707 (7) nih.gov
α (°)90.411 (1) nih.gov
β (°)97.205 (1) nih.gov
γ (°)94.210 (1) nih.gov
Volume (ų)1024.28 (10) nih.gov
Z2 nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For derivatives of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, IR spectroscopy can readily identify key functional groups. The presence of ester groups would be confirmed by strong C=O stretching vibrations, typically in the range of 1700-1750 cm⁻¹. The C-O single bond stretches would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations are observed above and below 3000 cm⁻¹, respectively. In the characterization of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, distinct peaks were observed at 2923, 1497, 1350, 1271, and 1022 cm⁻¹, corresponding to various bond vibrations within the molecule. researchgate.netmdpi.com Additionally, pyrazole ring deformations can be experimentally observed, for instance, at 634 cm⁻¹, which can be correlated with theoretical calculations. This technique provides a rapid and effective fingerprint of the functional groups within the synthesized compound.

Table 4: Key IR Absorption Frequencies for 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole
Wavenumber (ν, cm⁻¹)Possible AssignmentReference
2923C-H stretch (methyl) researchgate.netmdpi.com
1497C=N/C=C ring stretch researchgate.netmdpi.com
1350C-H bend researchgate.netmdpi.com
1271C-N stretch researchgate.netmdpi.com
1022Ring vibration researchgate.netmdpi.com
638Pyrazole ring deformation researchgate.net

Applications in Advanced Organic Synthesis and Material Precursor Chemistry

As Versatile Building Blocks in Heterocyclic Synthesis

Diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate is a valuable intermediate for the synthesis of a variety of substituted heterocyclic systems. The presence of the iodine atom at the 5-position of the pyrazole (B372694) ring provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly evident in transition metal-catalyzed cross-coupling reactions.

Substituted iodo-pyrazole derivatives are known to participate in reactions such as the Sonogashira cross-coupling. arkat-usa.org This reaction allows for the introduction of alkynyl groups onto the pyrazole core, a key step in the synthesis of more complex heterocyclic frameworks, including substituted bis(pyrazolo[4,3-d] arkat-usa.orgnih.govdiazepinones), octahydro-1H-benzo[g]indazole derivatives, and 1H-pyrazolo[3,4-c]pyridines. arkat-usa.org The diethyl ester functionalities at the 3- and 4-positions can be further manipulated, for instance, through hydrolysis to the corresponding dicarboxylic acid, offering additional points for diversification and annulation reactions to build fused ring systems.

The general reactivity of iodo-pyrazoles in palladium-catalyzed reactions underscores the potential of this compound as a precursor to a diverse range of pyrazole-containing heterocycles. arkat-usa.org

Precursors for Polyfunctionalized Pyrazole Ligands

The inherent coordinating ability of the pyrazole ring's nitrogen atoms makes it an excellent scaffold for the design of ligands for metal complexes. This compound serves as a precursor for polyfunctionalized pyrazole ligands, where the ester groups can be converted into other coordinating moieties, and the iodo group can be replaced to introduce further functionality.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the nature of the organic linker. Pyrazole-dicarboxylate derivatives are attractive candidates for MOF ligands due to their rigid structure and the ability of the carboxylate groups to coordinate with metal centers.

While direct use of this compound in MOF synthesis is not extensively documented, its parent scaffold, pyrazole-3,5-dicarboxylic acid, has been employed in the construction of robust and porous MOFs. For instance, aluminum-based MOFs incorporating pyrazole-dicarboxylate ligands have demonstrated high stability and significant uptake of gases like formaldehyde, indicating their potential in air purification applications. The functionalization at the 4-position (in this case, with an iodo group) offers a site for post-synthetic modification of the MOF, allowing for the tuning of its properties.

Substituted pyrazole derivatives are widely recognized for their role as ligands in transition metal-catalyzed reactions. arkat-usa.org The nitrogen atoms of the pyrazole ring can effectively coordinate to a variety of transition metals, and the substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting metal complex.

The transformation of the ester groups of this compound into other functionalities, such as amides or phosphines, can lead to the generation of novel multidentate ligands. The iodine at the 5-position can be substituted via cross-coupling reactions to introduce bulky or electronically distinct groups that can influence the catalytic activity and selectivity of the corresponding metal complexes. These tailored ligands can find applications in a range of catalytic transformations, including C-C bond formation, hydrogenations, and oxidations.

Role in Cascade and Domino Reactions for Complex Molecule Synthesis

Cascade and domino reactions are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. The multiple reactive sites on this compound make it a suitable candidate for participating in such reaction sequences.

For example, domino reactions involving aminopyrazoles and other reagents have been shown to produce complex fused heterocyclic systems like pyrazolo[3,4-b]pyridones. While specific examples utilizing this compound are not prevalent in the literature, its structural motifs suggest potential for analogous transformations. A hypothetical domino sequence could involve an initial cross-coupling reaction at the iodo position, followed by an intramolecular cyclization involving one of the ester functionalities to rapidly build molecular complexity.

Synthesis of Complex Molecular Architectures and Scaffolds

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functional group handles on this compound allow for its elaboration into more complex molecular architectures that can be screened for various biological activities.

The ability to perform selective transformations at the iodo and ester positions enables the synthesis of a library of diverse pyrazole derivatives. For instance, the ester groups can be converted to amides by reacting with a range of amines, while the iodo group can be used to introduce various aryl or alkyl substituents via cross-coupling reactions. This modular approach allows for the systematic exploration of the chemical space around the pyrazole core, which is a key strategy in drug discovery and development. The pyrazole ring itself is a stable aromatic system, providing a rigid core upon which to build these complex architectures.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols

Key strategies in this domain include the adoption of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. nih.govacs.org MCRs inherently improve atom economy and step economy, reducing the need for intermediate purification and minimizing solvent and energy consumption. nih.govacs.org Furthermore, research is focused on employing green solvents such as water or ethanol (B145695), utilizing renewable energy sources like microwave and ultrasound irradiation, and developing recyclable or biodegradable catalysts to minimize environmental impact. benthamdirect.comnih.govthieme-connect.com Catalyst-free and metal-free reaction conditions are also being explored to create cleaner and more cost-effective synthetic pathways. scitechseries.comacs.org

Table 1: Key Trends in Sustainable Pyrazole (B372694) Synthesis
ApproachPrincipleAnticipated Benefit for Pyrazole Scaffolds
Multicomponent Reactions (MCRs)Combining three or more reactants in a single operation to build complex products. nih.govIncreased atom and step economy, reduced waste, and simplified purification processes. acs.org
Green Solvents & CatalystsUtilizing environmentally benign solvents (e.g., water, ethanol) and recyclable or biodegradable catalysts. nih.govthieme-connect.comReduced environmental footprint and operational hazards.
Energy-Efficient TechniquesEmploying microwave or ultrasonic irradiation to accelerate reactions. benthamdirect.comnih.govDrastically reduced reaction times and lower energy consumption compared to conventional heating.
Metal-Free SynthesisAvoiding the use of heavy metal catalysts. scitechseries.comElimination of toxic metal residues in the final products and reduced environmental contamination.

Exploration of Novel Reactivity Modalities, including C-H Activation in Pyrazoles

The iodo-substituent at the C5 position of diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate makes it a classic substrate for traditional cross-coupling reactions. However, a major frontier in modern synthetic chemistry is the development of methods that bypass the need for pre-functionalized starting materials. rsc.orgresearchgate.net Direct C-H functionalization has emerged as a powerful strategy that allows for the formation of new C-C and C-heteroatom bonds by directly activating native C-H bonds on the pyrazole ring. rsc.orgelsevierpure.com

This approach offers a more atom- and step-economical pathway to diversify the pyrazole core, as it can eliminate the steps required for halogenation. researchgate.net Research has demonstrated that transition-metal catalysts can achieve regioselective C-H functionalization at various positions of the pyrazole ring, depending on the directing group and reaction conditions. researchgate.netresearchgate.net Future work will likely focus on expanding the scope of C-H activation to include a wider range of functional groups and developing catalyst systems with greater efficiency and selectivity. rsc.org This would allow chemists to use the unfunctionalized pyrazole dicarboxylate core as a direct platform for building molecular complexity, representing a significant paradigm shift from reliance on halogenated intermediates.

Table 2: Comparison of Reactivity Modalities for Pyrazole Functionalization
Reactivity ModalityDescriptionAdvantagesFuture Outlook
Classical Cross-CouplingReaction of a pre-installed functional group (e.g., iodine) with a coupling partner.Well-established, predictable, and reliable for specific bond formations.Remains a cornerstone but may be supplanted by more direct methods.
C-H Activation/FunctionalizationDirect conversion of a C-H bond into a C-C or C-heteroatom bond. elsevierpure.comHigher atom and step economy by avoiding pre-functionalization steps. researchgate.netA primary area of research focusing on improving catalyst efficiency and regioselectivity. rsc.org

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules, including pyrazoles. mdpi.comgalchimia.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous intermediates. mdpi.comresearchgate.net

For a versatile building block like this compound, flow chemistry enables its use in automated, multi-step "assembly line" syntheses. mit.edu In such a setup, the starting material can be passed through sequential reactor coils, where different reagents are introduced to perform a series of transformations (e.g., a Suzuki coupling followed by an N-alkylation). This approach is ideal for rapidly generating large libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery and materials science. researchgate.netresearchgate.net The integration of in-line analysis and machine learning algorithms can further accelerate the optimization of reaction conditions and even enable autonomous synthesis platforms. researchgate.net

Table 3: Advantages of Flow Chemistry for Pyrazole Scaffold Derivatization
FeatureBenefit in Pyrazole Synthesis
Enhanced SafetySafe handling of potentially hazardous reagents and intermediates at a small scale within the reactor. mdpi.commit.edu
Precise ControlSuperior control over temperature, pressure, and mixing, leading to better reproducibility and selectivity. researchgate.net
Rapid Optimization & ScalabilityFaster reaction optimization and straightforward scaling by extending operation time. galchimia.com
Automation & Library SynthesisEnables multi-step, telescoped reactions for the automated production of compound libraries. mit.eduresearchgate.net

Advanced Computational Design for Predictive Synthesis and Property Tuning of Pyrazole-Based Scaffolds

The role of computational chemistry in the design and synthesis of new molecules is rapidly expanding. Instead of relying solely on experimental trial-and-error, researchers can now use advanced computational tools to predict the properties and synthetic accessibility of novel pyrazole derivatives. nih.govnih.gov Starting with a known scaffold such as this compound, computational methods can guide the synthetic chemist toward molecules with desired biological activities or material properties.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build statistically significant models that predict the biological potency of designed compounds before they are synthesized. nih.gov Molecular docking studies allow for the rational design of pyrazole derivatives that can bind effectively to specific biological targets, such as the VEGFR-2 kinase in cancer therapy. nih.govrsc.org Furthermore, in silico tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. nih.gov This predictive power accelerates the design-make-test-analyze cycle, making the discovery of new functional molecules more efficient and cost-effective.

Table 4: Applications of Computational Design in Pyrazole Chemistry
Computational ToolApplicationImpact on Research
Molecular DockingSimulates the binding of a molecule to a biological target. rsc.orgEnables the rational design of potent and selective inhibitors for therapeutic targets. nih.gov
QSAR ModelingCorrelates chemical structure with biological activity to create predictive models. nih.govAllows for the prediction of activity for novel, unsynthesized compounds, guiding synthetic efforts.
ADMET PredictionIn silico prediction of a compound's pharmacokinetic and toxicity profile. nih.govHelps to identify and eliminate compounds with poor drug-like properties at an early stage.
Quantum ChemistryModels electronic structure to predict reactivity and spectral properties.Aids in understanding reaction mechanisms and optimizing synthetic conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis involving iodination of pyrazole precursors. For example, iodination of diethyl 1H-pyrazole-3,4-dicarboxylate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) is critical to isolate the product in >95% purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-iodination.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART diffractometer with CuKα radiation (λ = 1.54178 Å). Data collection at 123 K minimizes thermal motion artifacts. Structure solution via direct methods (SHELXS) and refinement with SHELXL (full-matrix least-squares on F2F^2) .
  • Key Metrics : R1R_1 < 0.05, wR2wR_2 < 0.15, and goodness-of-fit (S) ~1.0 indicate high precision. Disorder in substituents (e.g., ethyl groups) requires constrained refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for analyzing electronic properties?

  • Methodology : Perform geometry optimization (B3LYP/6-311++G(d,p)) to compare computed bond lengths/angles with XRD data. Calculate HOMO-LUMO gaps to predict reactivity. For example, the iodine substituent’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic substitution susceptibility .
  • Validation : Correlate IR/Raman spectra (experimental vs. DFT-simulated) to validate vibrational modes. Discrepancies >5% may indicate solvent effects or crystal packing forces .

Q. What challenges arise in resolving structural disorder in diethyl 5-iodo-1H-pyrazole derivatives, and how are they addressed?

  • Case Study : In related compounds (e.g., diethyl 2-amino-5-[(E)-(1-methyl-1H-pyrrol-2-yl)methylideneamino]thiophene-3,4-dicarboxylate), pyrrole ring disorder (73:27 occupancy) was modeled using PART instructions in SHELXL. Hydrogen atoms were placed geometrically and refined with riding constraints .
  • Tools : Use Olex2 or WinGX for visualization. ORTEP-3 diagrams highlight anisotropic displacement ellipsoids for heavy atoms .

Q. How do structural modifications (e.g., iodine vs. methyl groups) influence biological activity in pyrazole dicarboxylates?

  • Comparative Analysis :

Compound Substituent Biological Activity Unique Feature
This compoundIodineAntimicrobial (hypothetical)Enhanced electrophilicity
Dimethyl 1H-pyrazole-3,4-dicarboxylateMethylAnti-inflammatoryHigher solubility in aqueous media
  • Mechanistic Insight : Iodine’s bulkiness may sterically hinder target binding, while methyl groups improve pharmacokinetics via lipophilicity modulation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for pyrazole dicarboxylates: How to reconcile experimental variability?

  • Root Cause : Polymorphism or solvent retention (e.g., ethanol in recrystallized samples). For example, diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate melts at 143–146°C when pure but shows lower values (135–140°C) if hydrated .
  • Resolution : Use DSC to identify polymorphic transitions. Characterize purity via 1H^1H NMR (integration of ethyl vs. aromatic protons) .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent grade, cooling rates, and drying conditions (e.g., vacuum oven at 40°C) to minimize batch-to-batch variability .
  • Computational Protocols : Archive Gaussian input files and XYZ coordinates for DFT studies to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.